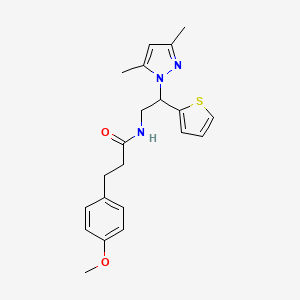

![molecular formula C20H14Cl3N3OS2 B2598662 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 338976-35-5](/img/structure/B2598662.png)

6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

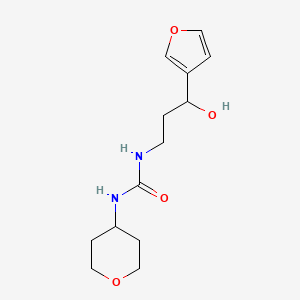

This compound, also known as CITCO, belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is an imidazothiazole derivative .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to an imidazole ring through a CC or CN bond . The InChI code for this compound is1S/C12H7ClN2OS2/c13-8-1-3-9 (4-2-8)18-11-10 (7-16)15-5-6-17-12 (15)14-11/h1-7H . Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 436.74 . Unfortunately, other physical and chemical properties like melting point, boiling point, or solubility were not found in the available resources.Applications De Recherche Scientifique

Stereoisomerization and Therapeutic Potential

CITCO has been studied for its role as an agonist of the human constitutive androstane receptor (hCAR), which is a critical hepatic xenobiotic sensor. Research focusing on the stereochemistry of CITCO reveals its E/Z isomerizations in solution, which could impact its stability and, consequently, its therapeutic potential. Molecular modeling suggests that both stereoisomers can bind to hCAR, underscoring its relevance in developing therapies for liver diseases and metabolic disorders (Diethelm-Varela et al., 2020).

Synthesis of pH-sensitive Spin Probes

The structural framework of CITCO has been utilized in the synthesis of novel pH-sensitive spin probes. By exploiting the reactivity of its imidazole oxide moieties, researchers have developed stable nitroxides for use in electron paramagnetic resonance (EPR) spectroscopy. This application highlights the compound's utility in biochemical studies and its potential in monitoring physiological pH changes (Kirilyuk et al., 2003).

Cytotoxic Activity Against Cancer Cell Lines

A series of derivatives synthesized from the structural backbone of CITCO demonstrated significant cytotoxic activity against various human and murine cancer cell lines. The research identified potent compounds that induce cytotoxicity through apoptosis without arresting the cell cycle. This finding positions CITCO derivatives as potential leads in anticancer drug development (Kumar et al., 2014).

Regioselective Sulfenylation in Synthesis

The compound's structural motif has been leveraged in the regioselective sulfenylation of imidazo[1,2-a]pyridines, demonstrating the chemical versatility of CITCO-related structures. This methodological advancement facilitates the synthesis of diverse sulfanyl-imidazopyridines, expanding the toolkit for developing novel molecules with potential biological activities (Bagdi et al., 2015).

Antitumor Agents from Imidazo[2,1-b]thiazoles

Research into the antitumor activity of guanylhydrazones derived from CITCO and related imidazo[2,1-b]thiazoles has provided insights into their mechanism of action, including inhibition of mitochondrial Complex III and induction of apoptosis in cancer cell lines. These compounds demonstrate the broader applicability of CITCO derivatives in exploring new cancer therapies (Andreani et al., 2005).

Mécanisme D'action

Target of Action

Compounds with imidazo[2,1-b][1,3]thiazole structures have been found to exhibit diverse biological activities . The specific targets of “(E)-[(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(3,4-dichlorophenyl)methoxy]amine” would depend on its exact structure and the biological context in which it is used.

Safety and Hazards

Propriétés

IUPAC Name |

(E)-1-[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl3N3OS2/c21-15-4-1-13(2-5-15)12-29-19-18(26-7-8-28-20(26)25-19)10-24-27-11-14-3-6-16(22)17(23)9-14/h1-10H,11-12H2/b24-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQNVNLQBDMOOJ-YSURURNPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

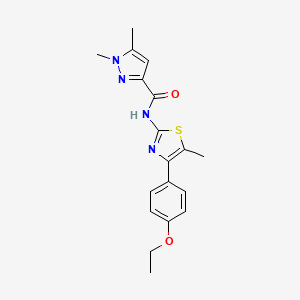

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2598581.png)

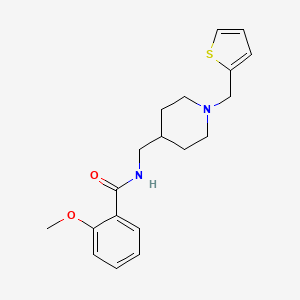

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid](/img/structure/B2598584.png)

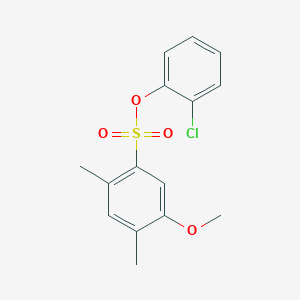

![1-(8-Methyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2598587.png)

![2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide](/img/structure/B2598588.png)

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2598589.png)

![3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2598592.png)

![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2598594.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2598595.png)